5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one
Description
5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
61428-02-2 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-methyl-3-phenyl-7H-imidazo[4,5-e][1,2,4]triazin-6-one |
InChI |
InChI=1S/C11H9N5O/c1-16-10-9(13-11(16)17)15-14-8(12-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,15,17) |
InChI Key |
SOFYRPCBSPUPTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC1=O)N=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of amino nitriles with carboxylic acids.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficiency of the process .
Chemical Reactions Analysis
5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Methyl-3-phenyl-5,7-dihydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one can be compared with other similar compounds, such as:
Imidazole: A simpler structure with broad biological activities.
1,3,4-Oxadiazole: Known for its antibacterial and antifungal properties.
1,2,3-Triazole: Used in pharmaceuticals and agrochemicals for its stability and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
